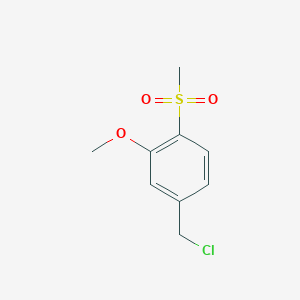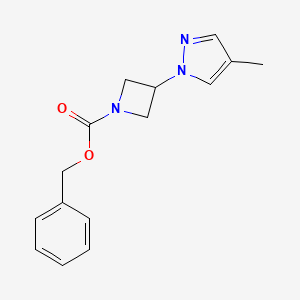
苯甲酸 3-(4-甲基-1H-吡唑-1-基)氮杂环丁烷-1-甲酯
描述
Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a synthetic chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C15H17N3O2 and a molecular weight of 271.31 g/mol .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of pyrazoles can be achieved through [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis
The molecular structure of benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate include a molecular weight of 271.31 g/mol . The boiling point and storage conditions are not specified .科学研究应用
合成和生物活性
吡唑并[3,4-d]嘧啶衍生物的合成,包括与苯甲酸 3-(4-甲基-1H-吡唑-1-基)氮杂环丁烷-1-甲酯相关的衍生物,因其潜在的生物活性而受到探索。例如,Petrie 等人 (1985) 的一项研究重点关注几种 3,4,6-三取代吡唑并[3,4-d]嘧啶核糖核苷的制备和测试。对这些化合物对某些病毒和肿瘤细胞的体外活性进行了评估,其中鸟苷类似物对麻疹表现出显着的活性,并对 L1210 和 P388 白血病表现出中等的抗肿瘤活性 Petrie 等人,1985。
抗菌和抗肿瘤剂
已合成包含吡唑部分的新型衍生物,突出了与苯甲酸 3-(4-甲基-1H-吡唑-1-基)氮杂环丁烷-1-甲酯相关的化合物在药物化学中的多功能性。Abeed 等人 (2017) 的一项研究合成了一系列苯并唑、噻唑烷酮和氮杂环丁-2-酮衍生物,表明其中一些化合物表现出显着的抗糖尿病效力和显着的肾保护活性 Abeed 等人,2017。Siddiqui 等人 (2013) 的另一项研究报道了含有苯并呋喃部分的新型吡唑、恶二唑和异恶唑的合成和抗菌活性,强调了此类化合物在开发新型抗菌剂中的潜力 Siddiqui 等人,2013。
新型合成途径
研究还扩展到开发新的合成途径,这些途径可以促进像苯甲酸 3-(4-甲基-1H-吡唑-1-基)氮杂环丁烷-1-甲酯这样的化合物的生产。Soriano 等人 (1980) 描述了 2-羧基-4-甲基氮杂环丁烷的合成,这是 dl-脯氨酸的异构类似物,展示了氮杂环丁烷衍生物的创新方法 Soriano 等人,1980。
作用机制
Target of Action
Pyrazoles and azetidines are known to interact with a variety of biological targets. For instance, pyrazoles are often used in the development of drugs due to their wide range of chemical and biological properties . They have been shown to be cytotoxic to several human cell lines . Azetidines, on the other hand, are commonly used in medicinal chemistry due to their ability to mimic the structure of peptides.
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrazole derivatives have been demonstrated to induce apoptosis in cancer cells .
Biochemical Pathways
Again, the specific biochemical pathways affected by these compounds can vary. Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Pharmacokinetics
The pharmacokinetics of these compounds can also vary. For instance, the presence of a pyridine core in the molecule of some pyrazole derivatives has been shown to increase bioavailability .
Result of Action
The result of the action of these compounds can range from cytotoxic effects in cancer cells to a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action environment can influence the efficacy and stability of these compounds. For instance, various synthetic approaches to pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions, have been developed .
属性
IUPAC Name |
benzyl 3-(4-methylpyrazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-7-16-18(8-12)14-9-17(10-14)15(19)20-11-13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXBXQBUDFFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)
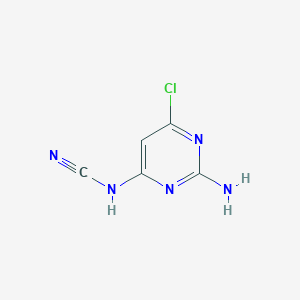
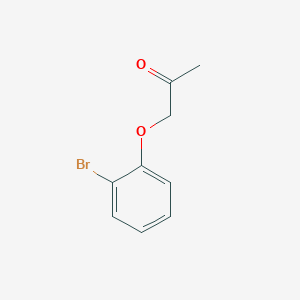

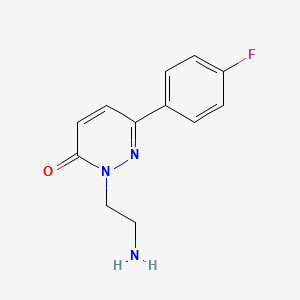
![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)

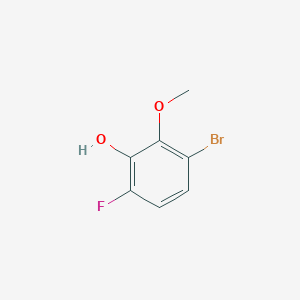

![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
